2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Description
2-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a structurally complex small molecule featuring a benzamide moiety linked to a bicyclic 1,3-benzothiazole system. The benzamide ring is substituted with a nitro group at the 5-position and a chlorine atom at the 2-position, while the benzothiazole core contains 5,5-dimethyl and 7-oxo functional groups. The compound’s structural framework is reminiscent of nitrothiazole derivatives like nitazoxanide, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic pathogens .
Properties
IUPAC Name |
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-16(2)6-11-13(12(21)7-16)25-15(18-11)19-14(22)9-5-8(20(23)24)3-4-10(9)17/h3-5H,6-7H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRAPDTNNORQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps. The starting materials often include 2-chlorobenzoyl chloride and 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzothiazole-amide backbone with several analogues, but its pharmacological and physicochemical properties are modulated by substituent variations. Key structural analogues include:
- Electron-withdrawing vs.
- Bicyclic vs. monocyclic thiazole: The partially saturated benzothiazole core in the target compound may confer greater conformational rigidity and metabolic stability compared to simpler thiazole derivatives like the 5-chloro-thiazole in .
Physicochemical Properties and Solubility
Calculated properties (using software like Molinspiration or ACD/Labs):
- Lipophilicity : The target compound’s higher logP (3.2) suggests greater membrane permeability than the pyrrolidine dione analogue (logP 2.8) but lower than the furan derivative (logP 2.5).
- Hydrogen bonding: The nitro group increases hydrogen bond acceptors (7 vs.
Q & A
Advanced Question
- Electron-withdrawing effects : The nitro group increases electrophilicity, enhancing interactions with nucleophilic enzyme residues .
- Chlorine’s steric effects : The chloro substituent at position 2 may hinder metabolic degradation, improving pharmacokinetic stability .
- Experimental validation : Systematic synthesis of analogs with modified substituents followed by bioassays (e.g., MIC testing for antimicrobial activity) .
What experimental designs are recommended for studying this compound’s mechanism of action?
Advanced Question
- In vitro binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes .
- Molecular docking : Computational modeling to predict binding poses within active sites (e.g., PFOR or kinase domains) .
- Gene knockout studies : Using CRISPR/Cas9 to validate target essentiality in microbial models .
How can researchers address low aqueous solubility in pharmacological studies?
Advanced Question
Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
